Cas no 253342-48-2 (3-Tolylboronic Acid Pinacol Ester)

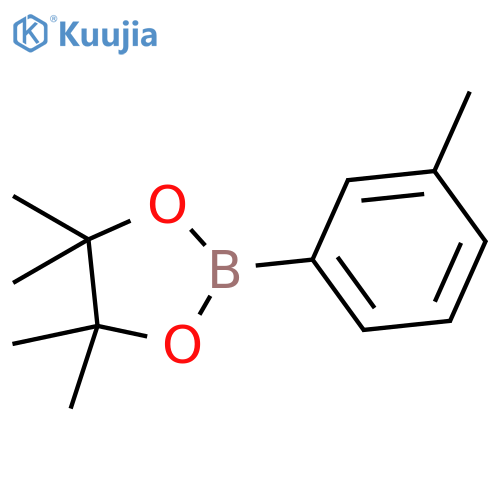

253342-48-2 structure

商品名:3-Tolylboronic Acid Pinacol Ester

CAS番号:253342-48-2

MF:C13H19BO2

メガワット:218.099764108658

MDL:MFCD05864303

CID:253758

PubChem ID:2760598

3-Tolylboronic Acid Pinacol Ester 化学的及び物理的性質

名前と識別子

-

- 4,4,5,5-tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane

- 1,3,2-Dioxaborolane,4,4,5,5-tetramethyl-2-(3-methylphenyl)-

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene

- 3-Methylbenzeneboronic acid, pinacol ester

- 3-Methylphenylboronic acid pinacol ester

- 3-Tolylboronic acid pinacol ester

- 4,4,5,5-tetramethyl-2-(3-methylphenyl)-1,3,2-dioxaborolane

- 4,4,5,5-tetramethyl-2-m-tolyl-1,3,2-dioxaborolane

- m-tolyl pinacolborane

- m-Tolylboronic Acid Pinacol Ester

- 3-methylphenylboronic acid, pinacol ester

- 1,3,2-DIOXABOROLANE, 4,4,5,5-TETRAMETHYL-2-(3-METHYLPHENYL)-

- AMTB418

- m-Tolylboronic Acid Pinac

- MFCD05864303

- 4,4,5,5-TETRAMETHYL-2-

- T3219

- AB22750

- SY031621

- DTXSID70375252

- CS-0094693

- 253342-48-2

- AM808116

- J-513117

- 2-(3-TOLYL)-4,4,6-TRIMETHYL-1,3,2-DIOXABORINATE

- AKOS015949579

- SCHEMBL3429762

- FT-0644129

- EN300-155805

- 3-TOLYLBORONIC ACID, HEXYLENE GLYCOL CYCLIC ESTER

- AS-2508

- A817792

- DB-046673

- 3-Tolylboronic Acid Pinacol Ester

-

- MDL: MFCD05864303

- インチ: 1S/C13H19BO2/c1-10-7-6-8-11(9-10)14-15-12(2,3)13(4,5)16-14/h6-9H,1-5H3

- InChIKey: XDKYCZBGHPGKEP-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C([H])=C([H])C([H])=C(C([H])([H])[H])C=2[H])OC(C([H])([H])[H])(C([H])([H])[H])C1(C([H])([H])[H])C([H])([H])[H]

計算された属性

- せいみつぶんしりょう: 218.14800

- どういたいしつりょう: 218.148

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 247

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 18.5

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.98±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 34.0 to 38.0 deg-C

- ふってん: 307.2℃ at 760 mmHg

- フラッシュポイント: 139.6±22.1 °C

- 屈折率: 1.491

- PSA: 18.46000

- LogP: 2.29420

- ようかいせい: 未確定

- 最大波長(λmax): 273(CH3CN)(lit.)

3-Tolylboronic Acid Pinacol Ester セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:UN 2493 3/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 22

- セキュリティの説明: S26; S36/37/39; S45

- RTECS番号:CM3150000

-

危険物標識:

- ちょぞうじょうけん:0-10°C

- リスク用語:R10; R20; R25; R34; R28; R11

- 包装等級:II

- セキュリティ用語:3

3-Tolylboronic Acid Pinacol Ester 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Tolylboronic Acid Pinacol Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1165333-10g |

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane |

253342-48-2 | 97% | 10g |

¥256 | 2023-04-14 | |

| abcr | AB175358-100 g |

3-Methylphenylboronic acid, pinacol ester; . |

253342-48-2 | 100g |

€488.50 | 2023-05-07 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T3219-5g |

3-Tolylboronic Acid Pinacol Ester |

253342-48-2 | 98.0%(GC&T) | 5g |

¥880.0 | 2022-06-10 | |

| Chemenu | CM135826-25g |

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane |

253342-48-2 | 95%+ | 25g |

$98 | 2023-01-09 | |

| eNovation Chemicals LLC | Y1048254-25g |

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)toluene |

253342-48-2 | 98% | 25g |

$80 | 2024-06-06 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T37780-25g |

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane |

253342-48-2 | 98% | 25g |

¥226.0 | 2023-09-06 | |

| Chemenu | CM135826-10g |

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane |

253342-48-2 | 95+% | 10g |

$53 | 2022-09-01 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T3219-5G |

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane |

253342-48-2 | >98.0%(GC)(T) | 5g |

¥490.00 | 2024-04-16 | |

| AK Scientific | AMTB418-100g |

3-Tolylboronic acid pinacol ester |

253342-48-2 | 98% (GC) | 100g |

$295 | 2025-02-18 | |

| Chemenu | CM135826-25g |

4,4,5,5-Tetramethyl-2-(m-tolyl)-1,3,2-dioxaborolane |

253342-48-2 | 95+% | 25g |

$118 | 2021-08-05 |

3-Tolylboronic Acid Pinacol Ester 関連文献

-

Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024

-

Gyu Hyeon Shim,Thi To Nguyen Vo,Boyeon Kweon,Koung Moon Kim RSC Adv., 2021,11, 3645-3654

-

Robin T. Macaluso,Benjamin K. Greve Dalton Trans., 2012,41, 14225-14235

-

Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912

253342-48-2 (3-Tolylboronic Acid Pinacol Ester) 関連製品

- 269410-09-5(3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylmethanamine)

- 443776-76-9((3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanol)

- 144432-80-4(4-Biphenylboronic acid pinacol ester)

- 207611-87-8(4,4'-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,1'-biphenyl)

- 195062-59-0(4,4,5,5-Tetramethyl-2-(o-tolyl)-1,3,2-dioxaborolane)

- 911708-01-5(4-Benzylphenylboronic acid pinacol ester)

- 380151-86-0(3-Formylphenylboronic Acid Pinacol Ester)

- 302348-51-2([4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanol)

- 1033753-01-3(4-Isobutylphenylboronic Acid Pinacol Ester)

- 1073355-05-1(3-Benzylphenylboronic Acid Pinacol Ester)

推奨される供給者

Amadis Chemical Company Limited

(CAS:253342-48-2)3-Tolylboronic Acid Pinacol Ester

清らかである:99%

はかる:100g

価格 ($):289.0